

# Spectroscopic data for C25H30FN3O4 (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: C25H30FN3O4

Cat. No.: B12623442

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## Spectroscopic Data for C25H30FN3O4: A Technical Guide

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This whitepaper provides a comprehensive overview of the spectroscopic data for the compound with the molecular formula **C25H30FN3O4**. The target audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

The specific compound analyzed in this guide is 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide. As of the time of this publication, experimental spectroscopic data for this compound is not widely available in the public domain. Therefore, the data presented herein is predicted based on the known chemical structure, providing a valuable reference for researchers working with this or structurally similar molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **C25H30FN3O4**. These predictions are generated using computational models and are intended to provide a baseline for experimental verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	m	2H	Aromatic CH (Fluorophenyl)
~7.1-7.2	m	2H	Aromatic CH (Fluorophenyl)
~7.0	s	1H	Aromatic CH (Benzofuran)
~6.8	s	1H	Aromatic CH (Benzofuran)
~6.2	br s	1H	NH (Amide)
~4.5-4.6	sept	1H	CH (Isopropyl)
~3.7-3.8	t	4H	$\text{CH}_2$ (Morpholine)
~3.2	t	2H	$\text{CH}_2$ (Ethylamino)
~3.0	d	3H	$\text{CH}_3$ (N-methyl)
~2.8	t	2H	$\text{CH}_2$ (Ethylamino)
~2.5-2.6	t	4H	$\text{CH}_2$ (Morpholine)
~1.4	d	6H	$\text{CH}_3$ (Isopropyl)

Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Frequency: 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C=O (Amide)
~163 (d, $J \approx 250$ Hz)	C-F (Fluorophenyl)
~155	C (Benzofuran)
~148	C (Benzofuran)
~145	C (Benzofuran)
~140	C (Benzofuran)
~130 (d, $J \approx 8$ Hz)	CH (Fluorophenyl)
~128	C (Fluorophenyl)
~118	C (Benzofuran)
~115 (d, $J \approx 22$ Hz)	CH (Fluorophenyl)
~110	C (Benzofuran)
~100	CH (Benzofuran)
~95	CH (Benzofuran)
~72	CH (Isopropyl)
~67	CH <sub>2</sub> (Morpholine)
~55	CH <sub>2</sub> (Ethylamino)
~54	CH <sub>2</sub> (Morpholine)
~45	CH <sub>2</sub> (Ethylamino)
~27	CH <sub>3</sub> (N-methyl)
~22	CH <sub>3</sub> (Isopropyl)

## Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3350	Medium	N-H Stretch (Secondary Amine/Amide)
~3050	Medium	Aromatic C-H Stretch
~2950	Strong	Aliphatic C-H Stretch
~1640	Strong	C=O Stretch (Amide)
~1600, ~1500	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	C-O Stretch (Aryl Ether)
~1220	Strong	C-F Stretch
~1120	Strong	C-O-C Stretch (Ether/Morpholine)

## Mass Spectrometry (MS)

### Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>25</sub> H <sub>30</sub> FN <sub>3</sub> O <sub>4</sub>
Monoisotopic Mass	455.22205 Da[ <a href="#">1</a> ]
Predicted M+H <sup>+</sup>	456.22933
Key Fragmentation Pathways	- Loss of the morpholinoethyl side chain.- Cleavage of the amide bond.- Fragmentation of the benzofuran core.

## Experimental Protocols

The following sections detail the standard operating procedures for obtaining the spectroscopic data outlined above.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

## Procedure:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Solvent and Standard: Ensure the  $\text{CDCl}_3$  contains tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition for  $^1\text{H}$  NMR:
  - Tune and shim the spectrometer for the sample.
  - Acquire a one-dimensional  $^1\text{H}$  spectrum with a spectral width of approximately 16 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - Accumulate at least 16 scans for a good signal-to-noise ratio.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - Switch the probe to the  $^{13}\text{C}$  frequency.
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum with a spectral width of approximately 220 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
  - Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the spectra and reference them to the TMS signal.
- Integrate the peaks in the  $^1\text{H}$  spectrum and identify the chemical shifts and multiplicities.
- Identify the chemical shifts of the peaks in the  $^{13}\text{C}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty ATR crystal.
- Sample Spectrum:
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption bands and correlate them to specific functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

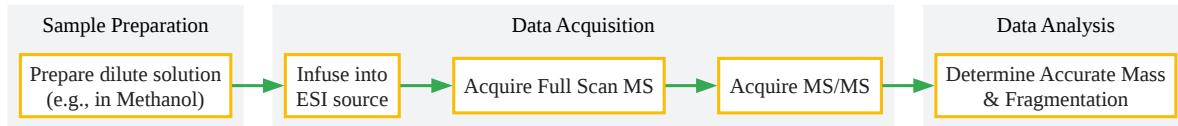
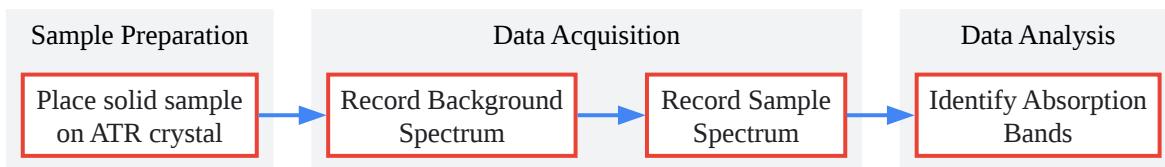
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Data Acquisition:
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - Set the mass range to scan from  $\text{m/z}$  100 to 1000.
  - Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the parent ion.
- Tandem MS (MS/MS) for Fragmentation:
  - Perform a product ion scan by selecting the  $[\text{M}+\text{H}]^+$  ion as the precursor.
  - Apply collision-induced dissociation (CID) to fragment the precursor ion and record the resulting fragment ions.
- Data Analysis:
  - Determine the accurate mass of the molecular ion and compare it to the calculated mass for the molecular formula.
  - Analyze the fragmentation pattern from the MS/MS spectrum to gain structural information.

## Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.



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## References

- 1. PubChemLite - Schembl2843957 (C<sub>25</sub>H<sub>30</sub>FN<sub>3</sub>O<sub>4</sub>) [pubchemlite.lcsb.uni.lu]
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